molecular formula C6H11ClN2 B2786088 Spiro[2.2]pentane-2-carboximidamide;hydrochloride CAS No. 345892-52-6

Spiro[2.2]pentane-2-carboximidamide;hydrochloride

Cat. No.: B2786088
CAS No.: 345892-52-6
M. Wt: 146.62
InChI Key: ODOUUKIOEBTLKD-UHFFFAOYSA-N
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Description

Spiro[2.2]pentane-2-carboximidamide hydrochloride is a bicyclic organic compound featuring a spiro junction between two cyclopropane rings. The molecule contains a carboximidamide functional group, which is protonated as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

spiro[2.2]pentane-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-5(8)4-3-6(4)1-2-6;/h4H,1-3H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOUUKIOEBTLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.2]pentane-2-carboximidamide;hydrochloride typically involves the reaction of spiro[2.2]pentane-2-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Spiro[2.2]pentane-2-carboximidamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The spiro structure allows for substitution reactions at the carbon atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.2]pentane-2-carboxylic acid derivatives, while reduction can produce spiro[2.2]pentane-2-carboxamide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have highlighted the potential of spiro compounds, including spiro[2.2]pentane-2-carboximidamide;hydrochloride, as inhibitors of viral proteins. For instance, spiro-piperidine derivatives have shown significant inhibitory activity against the influenza A virus M2 protein, with some compounds exhibiting an IC50 value as low as 0.92 µM, indicating a stronger potency compared to traditional antiviral agents like amantadine .

Case Study: Influenza Virus Inhibition

  • Compound Tested : Spiro-piperidine derivative
  • Target : Influenza A M2 protein
  • IC50 Value : 0.92 µM
  • Comparison : More potent than amantadine (IC50 = 16 µM)

2. Anticancer Properties
The spirocyclic structure is known for its ability to modulate various biological pathways relevant to cancer treatment. Compounds with spiro frameworks have been designed to inhibit specific kinases involved in cancer progression, such as Src kinase. These compounds have demonstrated promising results in suppressing breast cancer cell migration and proliferation .

Case Study: Src Kinase Inhibition

  • Compound Series : 2′-aminospiro[pyrano[3,2-c]quinoline]-3′-carbonitrile derivatives
  • Target : Src kinase
  • IC50 Values : Ranged from 0.9 µM to 5.9 µM
  • Effect : Inhibition of breast cancer cell migration

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity. Recent synthetic strategies focus on constructing spirocyclic compounds with high selectivity and efficiency, paving the way for their application in drug discovery.

Synthesis Method Yield (%) Selectivity Reference
HBTM-catalyzed reactionUp to 98%High
1,3-dipolar cycloadditionModerate to GoodRegio-selective

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound's structural features allow for enhanced binding affinity and specificity towards enzymes and receptors involved in disease pathways.

Mechanistic Insights

Research indicates that spiro compounds can stabilize certain conformations of target proteins, leading to enhanced inhibition of their activity. For example, the binding dynamics of spiro-piperidine derivatives with viral proteins suggest a more homogeneous conformation compared to traditional inhibitors, which may contribute to their increased potency .

Mechanism of Action

The mechanism of action of Spiro[2.2]pentane-2-carboximidamide;hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares Spiro[2.2]pentane-2-carboximidamide hydrochloride with related spirocyclic hydrochlorides and amines from the evidence:

Compound Name Molecular Formula CAS No. Purity Key Features Applications
Spiro[2.2]pentane-2-carboximidamide HCl Not provided Not found N/A Bicyclic [2.2] spiro, carboximidamide Hypothesized: Drug intermediates
Spiro[2.4]heptan-1-amine hydrochloride Not provided 17202-53-8 99.0% Bicyclic [2.4] spiro, amine Industrial, agrochemicals
1-Cyclopentyl-1H-pyrazol-4-amine HCl C8H14ClN3 Not given 95% Monocyclic, pyrazole-amine Pharmaceutical intermediates
(2S)-2,5-Diaminopentanamide dihydrochloride C5H13N3O•(HCl)2 71697-89-7 Not given Linear diamine, carboxamide Research (toxicity unstudied)

Key Observations :

  • Functional Groups : The carboximidamide group distinguishes the target compound from amines (e.g., Spiro[2.4]heptan-1-amine HCl) and may enhance hydrogen-bonding interactions in biological systems.
  • Purity and Availability : Industrial-grade spiro compounds like Spiro[2.4]heptan-1-amine HCl are commercially available at >99% purity, suggesting scalable synthesis routes .

Pharmaceutical Relevance

Spirocyclic amines and amidines are explored as bioactive scaffolds. For instance:

  • Spiro[2.4]heptan-1-amine HCl is used in agrochemicals, suggesting analogous spiro compounds may serve as pesticides or herbicides .

Biological Activity

Spiro[2.2]pentane-2-carboximidamide;hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its spirocyclic structure, which contributes to its biological properties. The compound can be synthesized through various organic reactions, including the intramolecular Wurtz coupling reaction, which facilitates the formation of spiro compounds from simpler precursors .

Biological Activities

The biological activities of spiro compounds, including this compound, have been studied extensively. Here are some key areas of interest:

  • Antimicrobial Activity : Several studies have indicated that spiro compounds exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have shown effectiveness against various bacterial strains and fungi, suggesting their potential as novel antimicrobial agents .
  • Anticancer Properties : Research has demonstrated that certain spiro compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular pathways essential for cancer growth, making them candidates for further development in cancer therapeutics .
  • Neuropharmacological Effects : Some spiro compounds have been evaluated for their neuropharmacological activities, including anxiolytic and antidepressant effects. These effects are attributed to their interaction with neurotransmitter systems in the brain .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that a series of spiro derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as effective antimicrobial agents .
  • Anticancer Activity : In a research project focusing on the synthesis and evaluation of new anticancer agents, spiro compounds were shown to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the anticancer potential of these compounds .
  • Neuropharmacological Evaluation : A recent pharmacological evaluation assessed the anxiolytic effects of spiro[2.2]pentane derivatives in animal models. The results indicated a significant reduction in anxiety-like behaviors, measured through established behavioral tests such as the elevated plus maze .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Intramolecular Wurtz Coupling : This method involves the coupling of halogenated precursors using sodium metal to form carbon-carbon bonds within a single molecule, leading to the formation of spiro structures.
  • Cyclization Reactions : Various cyclization strategies can be employed to synthesize spiro compounds from linear precursors, often utilizing catalysts or specific reaction conditions to promote ring closure.

Q & A

Q. What are the recommended synthetic methodologies for Spiro[2.2]pentane-2-carboximidamide hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclopropanation strategies. For example, Simmons-Smith cyclopropanation of allenamides can yield spiro[2.2]pentane scaffolds, followed by functionalization to introduce the carboximidamide group . Key steps include:
  • Cyclopropanation : Use zinc-copper couples or CH₂I₂ to generate the spiro core.
  • Amidination : React with cyanamide derivatives under acidic conditions.
  • Purification : Column chromatography (silica gel, eluent: MeOH/DCM) and recrystallization (ethanol/water) .
    • Critical Parameters : Reaction temperature (0–25°C) and stoichiometric control of CH₂I₂ are crucial to avoid side products like bicyclic byproducts .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer :
  • Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm spirocyclic structure (e.g., characteristic quaternary carbon at δ 60–65 ppm in ¹³C NMR).
  • IR : Detect amidine N-H stretches (~3300 cm⁻¹) and hydrochloride counterion (Cl⁻ peaks in Raman) .
  • X-ray Crystallography : Resolve absolute configuration (e.g., R,R diastereomers confirmed via single-crystal analysis in related spiro compounds) .

Q. What are the stability and solubility profiles under experimental conditions?

  • Methodological Answer :
  • Solubility : Polar solvents (water, DMSO) are preferred. For aqueous solutions, use 0.1 M HCl to enhance solubility (~50 mg/mL at 25°C) .
  • Stability :
  • pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes at pH >6. Store at -20°C under nitrogen .
  • Thermal Stability : Decomposes above 150°C (DSC/TGA analysis recommended) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the spiro core) influence biological activity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with varied substituents (e.g., methyl, fluoro) and evaluate via:
  • Receptor Binding Assays : Radioligand displacement (e.g., IC₅₀ for target receptors).
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure association/dissociation rates .
  • Key Finding : Nitrogen positioning in spiro rings (e.g., 1-aza vs. 2-aza derivatives) alters binding affinity by 10–100-fold in related compounds .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference studies for variables like:
  • Assay Conditions : Ionic strength (e.g., 150 mM NaCl vs. 100 mM) impacts ligand-receptor interactions.
  • Structural Ambiguity : Verify stereochemistry via X-ray or NOESY (e.g., misassignment of R/S configurations in early studies) .
  • Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293T) and controls (e.g., known agonists/antagonists) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., thiols, amines).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and identify steric hindrance from the spiro core .
  • Experimental Validation : Trapping intermediates (e.g., with TEMPO) via LC-MS to confirm proposed mechanisms .

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